

Toxicological Profile of Butoxycarboxim in Invertebrates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

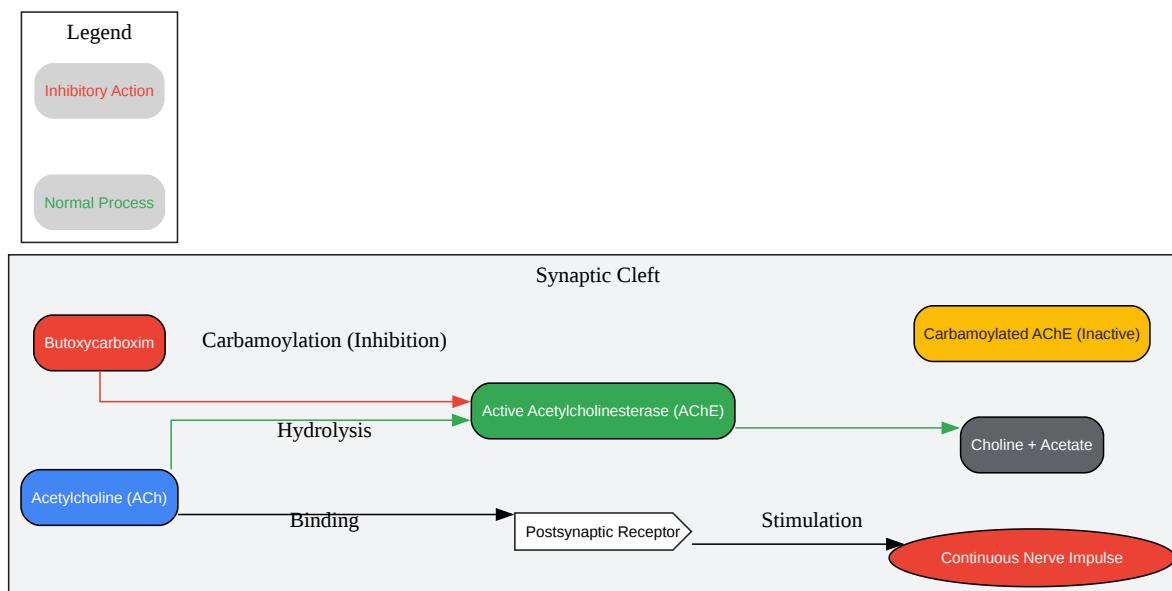
Compound of Interest

Compound Name: **Butoxycarboxim**

Cat. No.: **B166929**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


Abstract

Butoxycarboxim, an oxime carbamate insecticide, functions as a systemic pesticide with both contact and stomach action, primarily targeting sucking insects. Its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. This disruption of enzymatic activity leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve impulses, paralysis, and ultimately death in susceptible invertebrate species. This technical guide provides a comprehensive overview of the toxicological profile of **Butoxycarboxim** in invertebrates, with a focus on its effects on aquatic and terrestrial species. The guide summarizes available quantitative toxicity data, details standardized experimental protocols for ecotoxicological assessment, and visualizes the key molecular interactions and experimental workflows.

Mechanism of Action: Acetylcholinesterase Inhibition

Butoxycarboxim, like other carbamate insecticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).^{[1][2]} AChE is critical for the proper functioning of the central nervous system in insects and other invertebrates. Its primary role is to hydrolyze the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the nerve signal at the synaptic cleft.

The inhibition of AChE by **Butoxycarboxim** is a reversible process involving the carbamoylation of the serine hydroxyl group at the active site of the enzyme. This binding prevents ACh from accessing the active site, leading to its accumulation in the synapse. The continuous presence of ACh results in persistent depolarization of the postsynaptic membrane, causing uncontrolled nerve firing, tremors, paralysis, and eventual death of the invertebrate.

[Click to download full resolution via product page](#)

Caption: Mechanism of Acetylcholinesterase Inhibition by **Butoxycarboxim**.

Quantitative Toxicity Data

The toxicity of **Butoxycarboxim** to invertebrates is typically assessed through acute and chronic toxicity tests. The most commonly reported endpoints are the median lethal

concentration (LC50), the median effective concentration (EC50) causing immobilization, the No Observed Effect Concentration (NOEC), and the Lowest Observed Effect Concentration (LOEC).

Table 1: Acute Toxicity of **Butoxycarboxim** to Aquatic Invertebrates

Species	Test Duration	Endpoint	Value ($\mu\text{g/L}$)	Reference
Daphnia magna	48 hours	EC50	500	[2]

Table 2: Chronic Toxicity of **Butoxycarboxim** to Aquatic Invertebrates

Species	Test Duration	Endpoint	Value (mg/L)	Reference
Daphnia magna	21 days	NOEC	- (Unverified data)	[2]

Table 3: Toxicity of **Butoxycarboxim** to Terrestrial Invertebrates

Species	Test Type	Endpoint	Value	Reference
Apis mellifera (Honeybee)	Acute Contact	LD50	No data available	[2]
Apis mellifera (Honeybee)	Acute Oral	LD50	No data available	[2]
Eisenia fetida (Earthworm)	Soil Toxicity	LC50	No data available	
Chironomus riparius (Midge)	Sediment Toxicity	LC50	No data available	

Note: The lack of specific quantitative data for several key invertebrate species highlights a significant gap in the publicly available toxicological profile of **Butoxycarboxim**.

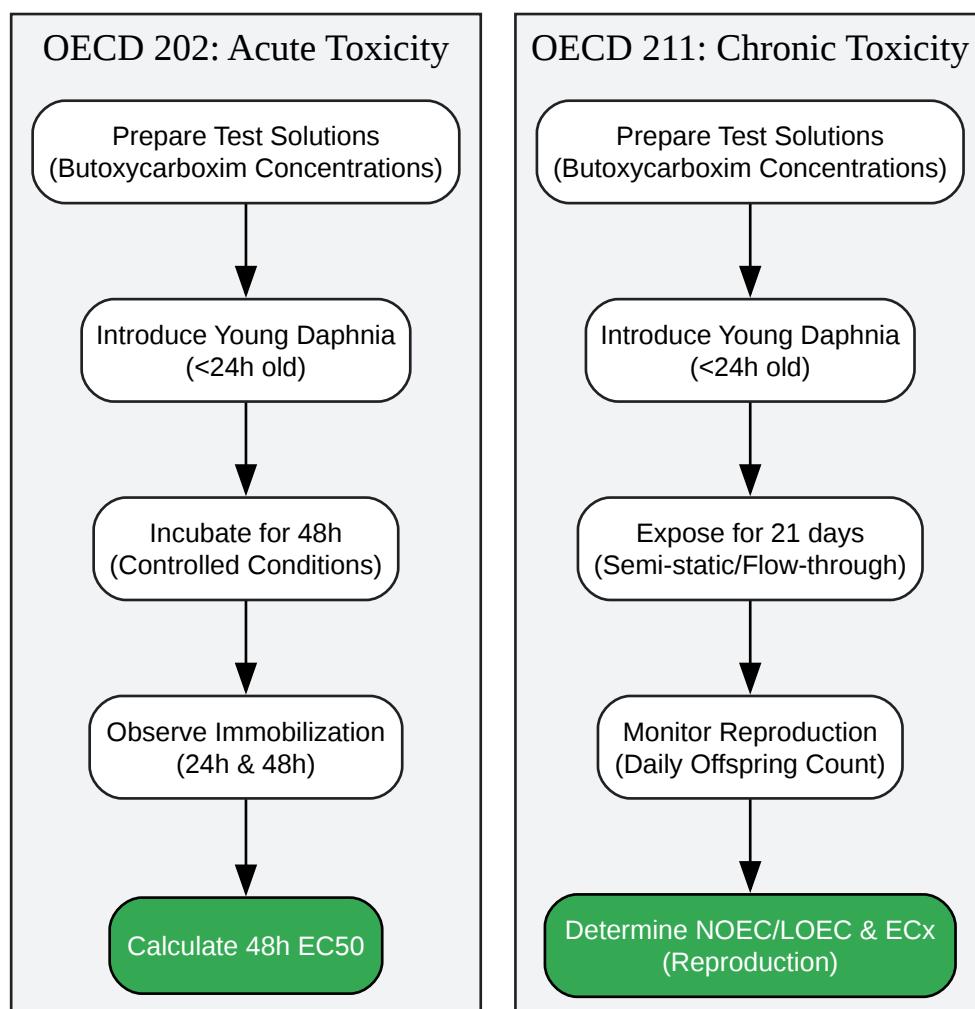
Experimental Protocols

The assessment of **Butoxycarboxim**'s toxicity to invertebrates follows standardized guidelines to ensure data reliability and comparability. The most widely accepted protocols are those developed by the Organisation for Economic Co-operation and Development (OECD).

Aquatic Invertebrate Toxicity Testing

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test[3][4]

This test evaluates the acute toxicity of a substance to Daphnia magna.


- Test Organisms: Young daphnids, less than 24 hours old.
- Test Duration: 48 hours.
- Procedure:
 - Prepare a series of test solutions with varying concentrations of **Butoxycarboxim** and a control (without the test substance).
 - Introduce at least 20 daphnids, divided into four replicates of five, into each test concentration and the control.
 - Maintain the test vessels at a constant temperature ($20 \pm 1^\circ\text{C}$) with a 16-hour light/8-hour dark photoperiod.
 - Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
- Endpoint: The primary endpoint is the 48-hour EC50, the concentration that causes immobilization in 50% of the test population. The 24-hour EC50 can also be determined. NOEC and LOEC values can be derived from the data.

OECD Guideline 211: Daphnia magna Reproduction Test[5][6]

This chronic test assesses the impact of a substance on the reproductive output of Daphnia magna.

- Test Organisms: Young female daphnids, less than 24 hours old.

- Test Duration: 21 days.
- Procedure:
 - Expose individual daphnids to a range of **Butoxycarboxim** concentrations and a control in a semi-static or flow-through system.
 - Feed the daphnids daily.
 - Renew the test solutions at least three times a week.
 - Monitor parental mortality and count the number of live offspring produced by each female daily.
- Endpoint: The primary endpoint is the total number of live offspring produced per surviving parent animal at the end of the test. The EC_x (e.g., EC₁₀, EC₂₀, EC₅₀) for reproduction and the NOEC/LOEC are determined.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Aquatic Invertebrate Toxicity Testing.

Terrestrial Invertebrate Toxicity Testing

OECD Guideline 222: Earthworm, Acute Toxicity Test

- Test Species: *Eisenia fetida*.
- Test Duration: 14 days.
- Procedure:
 - Prepare artificial soil and mix with a range of **Butoxycarboxim** concentrations.

- Introduce adult earthworms into the test containers with the treated soil.
- Maintain the containers at a constant temperature and humidity.
- Assess mortality and observe any behavioral changes at 7 and 14 days.
- Endpoint: The 14-day LC50 is determined.

OECD Guideline for the Testing of Chemicals 213 & 214: Honeybees, Acute Oral and Contact Toxicity Test

- Test Species: *Apis mellifera*.
- Test Duration: 48 to 96 hours.
- Procedure (Oral):
 - Prepare a series of sucrose solutions containing different concentrations of **Butoxycarboxim**.
 - Feed the solutions to groups of bees in cages.
 - Record mortality at specified intervals.
- Procedure (Contact):
 - Apply a small, precise volume of **Butoxycarboxim** solution in a carrier solvent to the dorsal thorax of individual bees.
 - Keep the treated bees in cages with a clean food source.
 - Record mortality at specified intervals.
- Endpoint: The 48-hour or 96-hour LD50 (dose that is lethal to 50% of the test population) is calculated in μg of active substance per bee.

Conclusion

Butoxycarboxim is an effective insecticide against sucking pests due to its systemic action and its role as an acetylcholinesterase inhibitor. The available data indicates moderate acute toxicity to the aquatic invertebrate *Daphnia magna*. However, a significant lack of publicly accessible, quantitative toxicity data for other key invertebrate species, such as bees, earthworms, and sediment-dwelling organisms, presents a challenge for a comprehensive environmental risk assessment. Adherence to standardized OECD testing protocols is crucial for generating reliable and comparable data to fill these knowledge gaps. Further research is warranted to fully characterize the toxicological profile of **Butoxycarboxim** across a broader range of non-target invertebrates to ensure its safe and sustainable use in pest management programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oecd.org [oecd.org]
- 2. Butoxycarboxim (Ref: Co 859) [sitem.herts.ac.uk]
- 3. oecd.org [oecd.org]
- 4. fera.co.uk [fera.co.uk]
- 5. biotecnologiebt.it [biotecnologiebt.it]
- 6. oecd.org [oecd.org]
- To cite this document: BenchChem. [Toxicological Profile of Butoxycarboxim in Invertebrates: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166929#toxicological-profile-of-butoxycarboxim-in-invertebrates>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com